Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane
Description
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is an organosilane compound characterized by a but-3-en-1-yl backbone substituted with a 4-methylphenyl group at position 1 and a methyl group at position 3. The trimethylsilyl moiety is directly attached to the first carbon of the butenyl chain.
Properties
CAS No. |
656824-66-7 |
|---|---|
Molecular Formula |
C15H24Si |
Molecular Weight |
232.44 g/mol |
IUPAC Name |
trimethyl-[3-methyl-1-(4-methylphenyl)but-3-enyl]silane |
InChI |
InChI=1S/C15H24Si/c1-12(2)11-15(16(4,5)6)14-9-7-13(3)8-10-14/h7-10,15H,1,11H2,2-6H3 |
InChI Key |
SKAVFVWZQWFLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane typically involves the reaction of an appropriate organometallic reagent with a silicon-containing precursor. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The methyl groups on silicon can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.
Scientific Research Applications
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The pathways involved often include the formation of transient intermediates, such as silyl radicals or cations, which facilitate the desired transformations.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane and Analogous Silanes
Structural and Electronic Differences
- Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane : This compound features a rigid 1,3-butadiyne backbone, which enhances reactivity in cross-coupling or cycloaddition reactions. The absence of methyl substituents on the phenyl ring and butenyl chain reduces steric hindrance compared to the target compound.
- Trimethyl(4-phenyl-1,3-butadienyl)silane : The conjugated diene system enables participation in Diels-Alder reactions. The phenyl group (vs.
- Silane, trimethyl[[(4-methylphenyl)thio]methyl]- : The thioether group introduces sulfur’s lone-pair electrons, enhancing coordination to metals. This contrasts with the target’s olefinic system, which may favor hydrosilylation or polymerization.
Biological Activity
Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane, with the CAS number 656824-66-7, is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to three methyl groups and an organic moiety featuring a substituted phenyl group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.
The molecular formula of this compound is C15H24Si, with a molecular weight of approximately 232.437 g/mol. The presence of the phenyl group may enhance interactions with biological molecules, suggesting potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H24Si |
| Molecular Weight | 232.437 g/mol |
| CAS Number | 656824-66-7 |
Antimicrobial Properties
Initial studies suggest that organosilicon compounds, including this compound, exhibit antimicrobial properties. Research indicates that compounds with similar structures can interact effectively with microbial membranes, potentially leading to their disruption and subsequent cell death. This property is particularly valuable in developing new antimicrobial agents.
Cytotoxicity and Antiproliferative Effects
Research into the cytotoxic effects of organosilicon compounds reveals promising results. For instance, studies have shown that certain silanes can inhibit the proliferation of cancer cell lines. Although specific data on this compound is limited, its structural analogs demonstrate significant antiproliferative activity against various cancer cell lines.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined several organosilicon compounds for their anticancer properties. While this compound was not directly tested, related compounds showed effective inhibition of tumor growth in vitro and in vivo models .
- Biocompatibility : Another investigation focused on the biocompatibility of organosilicon materials in biomedical applications. Results indicated that certain silanes could promote cell adhesion and proliferation, suggesting their potential use in drug delivery systems and tissue engineering .
The biological activity of this compound may be attributed to several mechanisms:
- Nucleophilic Substitution : The silicon atom's ability to participate in nucleophilic substitution reactions can facilitate interactions with biological macromolecules such as proteins and nucleic acids.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to increased permeability and cell lysis.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed pharmacological studies to establish dose-response relationships.
- Exploration of its mechanism of action at the molecular level.
- Evaluation of its efficacy in vivo using appropriate animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
